9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is composed of Rp/Sp-isomers of the bisphosphorothioate derivative of cyclic adenosineinosine monophosphate (cAIMP), an analog of the bacterial cyclic dinucleotide 3’3’-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) . The binding of CL656 to STING triggers the expression of interferon-β and nuclear factor-κB dependent inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: CL656 is synthesized through a series of chemical reactions involving the bisphosphorothioate derivative of cAIMP. The synthesis involves the incorporation of two 2’-deoxynucleosides with a fluorine atom at the 2’ position of each nucleoside for improved stability . The compound also contains two phosphorothioate diester linkages, which prevent its degradation by phosphodiesterases present in host cells or in the systemic circulation .
Industrial Production Methods: The industrial production of CL656 involves large-scale synthesis using the same chemical routes as described above. The process ensures the production of high-purity CL656 suitable for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions: CL656 undergoes various chemical reactions, including ligand substitution and activation of STING . The compound is more potent than 2’3’-cyclic guanosine monophosphate-adenosine monophosphate for STING activation .
Common Reagents and Conditions: The synthesis of CL656 involves the use of reagents such as 2’-deoxynucleosides, fluorine atoms, and phosphorothioate diester linkages . The reaction conditions are optimized to ensure the stability and potency of the compound .
Major Products Formed: The major product formed from the synthesis of CL656 is the bisphosphorothioate derivative of cAIMP, which is a potent agonist of STING .
Scientific Research Applications
CL656 has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and drug development . It has been used in clinical trials for treating advanced/metastatic, recurrent, solid tumors, with emphasis on squamous cell carcinoma of the head and neck, triple-negative breast cancer, anaplastic thyroid carcinoma, and cutaneous squamous cell carcinoma . Additionally, CL656 has been successfully administered in humans in combination with exosomes (ExoSTING) for therapeutic purposes .
Mechanism of Action
The mechanism of action of CL656 involves its binding to the STING receptor, which triggers the expression of interferon-β and nuclear factor-κB dependent inflammatory cytokines . This activation leads to a potent immune response, making CL656 a valuable compound for developing immunomodulatory therapeutics .
Comparison with Similar Compounds
Similar Compounds: CL656 is compared with other STING agonists such as 2’3’-cyclic guanosine monophosphate-adenosine monophosphate, cyclic diadenylate monophosphate, and cyclic diguanylate monophosphate . These compounds are also potent inducers of the innate immune response and have been used in various research applications .
Uniqueness of CL656: CL656 is unique due to its bisphosphorothioate diester linkages, which prevent its degradation by phosphodiesterases . Additionally, the incorporation of fluorine atoms at the 2’ position of each nucleoside enhances the stability and potency of the compound . This makes CL656 more effective than other STING agonists for activating the STING pathway .
Properties
Molecular Formula |
C20H21F2N9O9P2S2 |
---|---|
Molecular Weight |
695.5 g/mol |
IUPAC Name |
9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H21F2N9O9P2S2/c21-9-13-7(37-19(9)30-5-28-11-15(23)24-3-25-16(11)30)1-35-42(34,44)40-14-8(2-36-41(33,43)39-13)38-20(10(14)22)31-6-29-12-17(31)26-4-27-18(12)32/h3-10,13-14,19-20H,1-2H2,(H,33,43)(H,34,44)(H2,23,24,25)(H,26,27,32)/t7-,8-,9-,10-,13-,14-,19-,20-,41?,42?/m1/s1 |
InChI Key |
WBEHEZDHRLNQIK-IRYAPSAPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.